molecular formula C18H18FN3O2S2 B2951759 N-tert-butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260987-62-9

N-tert-butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2951759
CAS No.: 1260987-62-9
M. Wt: 391.48
InChI Key: FIXFKCKYXPRXOM-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a sulfur-containing fused bicyclic core. The compound features a 2-fluorophenyl substituent at the 3-position of the pyrimidinone ring and an acetamide side chain with a tert-butyl group at the N-terminus.

Properties

IUPAC Name

N-tert-butyl-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S2/c1-18(2,3)21-14(23)10-26-17-20-12-8-9-25-15(12)16(24)22(17)13-7-5-4-6-11(13)19/h4-9H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXFKCKYXPRXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H22FN3O2SC_{19}H_{22}FN_3O_2S with a molecular weight of approximately 365.46 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study conducted by Fayad et al. (2019) demonstrated that screening a library of drugs led to the identification of novel anticancer agents that inhibit tumor growth in multicellular spheroids, suggesting potential applications in cancer therapy .

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thieno[3,2-d]pyrimidines have been reported to exhibit cytotoxic effects against breast and liver cancer cell lines .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating programmed cell death.

Antimicrobial Activity

Preliminary investigations indicate that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of thieno[3,2-d]pyrimidine derivatives has also been explored. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-related damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell linesFayad et al. (2019)
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaResearch Study
AntioxidantScavenges ROS and reduces oxidative stressPubChem Data

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound belongs to a class of pyrimidinone derivatives with variations in core heterocycles, substituents, and side chains. Below is a detailed comparison with three structurally related analogs, emphasizing molecular features, physicochemical properties, and inferred bioactivity.

Structural and Molecular Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notes
Target Compound: N-tert-Butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one - 3-(2-Fluorophenyl)
- 2-(Sulfanylacetamide) with tert-butyl group
C₂₁H₂₁FN₄O₂S₂ 468.54 Enhanced lipophilicity due to tert-butyl; fluorine may improve binding
2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyrido[2,3-d]pyrimidin-4-one - 3-(4-Fluorobenzyl)
- 2-(Sulfanylacetamide) with 2-fluorophenyl
C₂₂H₁₆F₂N₄O₂S₂ 478.51 Pyridine core increases rigidity; dual fluorine may enhance solubility
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidin-4-one - 3-Ethyl, 5,6-dimethyl
- 2-(Sulfanylacetamide) with 3-chloro-4-fluorophenyl
C₁₉H₁₇ClFN₃O₂S₂ 441.94 Chlorine adds electron-withdrawing effects; ethyl/methyl enhance steric bulk
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one - 3-Methyl, 7-phenyl
- 2-(Sulfanylacetamide) with 4-butylphenyl
C₂₅H₂₅N₃O₂S₂ 463.61 Phenyl and butyl groups increase hydrophobicity; methyl simplifies synthesis

Key Structural and Functional Insights

Core Heterocycle Variations: Thieno[3,2-d]pyrimidin-4-one (Target Compound): The sulfur atom in the thiophene ring contributes to π-conjugation and may influence redox properties. Pyrido[2,3-d]pyrimidin-4-one : The nitrogen-rich pyridine core enhances hydrogen-bonding capacity, which could improve target affinity but reduce membrane permeability.

In contrast, the 4-fluorobenzyl group in the pyrido analog introduces additional rotational freedom. Alkyl Groups: The tert-butyl group in the target compound enhances metabolic stability compared to the ethyl group in the thieno[2,3-d] analog . However, tert-butyl may also increase steric hindrance.

Acetamide Side Chains: The N-(2-fluorophenyl)acetamide in the pyrido analog introduces a second fluorine, which could improve solubility via halogen bonding. The N-(4-butylphenyl) group in the thieno analog prioritizes lipophilicity, likely favoring blood-brain barrier penetration.

Inferred Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Kinase Inhibition: Pyrimidinone derivatives often target ATP-binding sites in kinases. The tert-butyl group in the target compound may improve selectivity by occupying hydrophobic subpockets .
  • Antimicrobial Potential: Thieno-pyrimidinones with halogen substituents have demonstrated activity against bacterial enzymes like dihydrofolate reductase (DHFR) .

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